molecular formula C31H33N3O8S B12639732 C31H33N3O8S

C31H33N3O8S

Cat. No.: B12639732
M. Wt: 607.7 g/mol
InChI Key: QESDHNMLLDXOAW-DEOSSOPVSA-N
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Description

The compound with the molecular formula C31H33N3O8S is a complex organic molecule that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by a combination of aromatic rings, ester groups, and a sulfonamide moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C31H33N3O8S typically involves multi-step organic reactions. One common method includes the condensation of an aromatic aldehyde with a hydrazine derivative, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process. Purification steps such as crystallization, chromatography, and recrystallization are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

C31H33N3O8S: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, converting certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogens or other leaving groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in acidic or basic aqueous solutions.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Halogens, amines, thiols; reactions often require catalysts such as palladium or copper and are carried out under inert atmospheres.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and substituted aromatic compounds, each with distinct chemical and physical properties.

Scientific Research Applications

C31H33N3O8S: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with unique properties.

Mechanism of Action

The mechanism by which C31H33N3O8S exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, kinetics, and structural interactions provide insights into its mode of action.

Comparison with Similar Compounds

C31H33N3O8S: can be compared with other compounds having similar structural motifs, such as:

    C29H31N3O8S: A related compound with a slightly different aromatic ring structure, leading to variations in reactivity and applications.

The uniqueness of This compound lies in its specific combination of functional groups and aromatic systems, which confer distinct chemical behaviors and a broad spectrum of applications.

Properties

Molecular Formula

C31H33N3O8S

Molecular Weight

607.7 g/mol

IUPAC Name

(2R)-3-benzylsulfanyl-2-[[2-[[2-[3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]acetyl]amino]acetyl]amino]propanoic acid

InChI

InChI=1S/C31H33N3O8S/c1-17-19(3)41-25-12-26-23(11-22(17)25)18(2)21(31(40)42-26)9-10-27(35)32-13-28(36)33-14-29(37)34-24(30(38)39)16-43-15-20-7-5-4-6-8-20/h4-8,11-12,24H,9-10,13-16H2,1-3H3,(H,32,35)(H,33,36)(H,34,37)(H,38,39)/t24-/m0/s1

InChI Key

QESDHNMLLDXOAW-DEOSSOPVSA-N

Isomeric SMILES

CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC(=O)NCC(=O)N[C@@H](CSCC4=CC=CC=C4)C(=O)O)C)C

Canonical SMILES

CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC(=O)NCC(=O)NC(CSCC4=CC=CC=C4)C(=O)O)C)C

Origin of Product

United States

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